molecular formula C27H26F3N5O4S B11462707 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide

Cat. No.: B11462707
M. Wt: 573.6 g/mol
InChI Key: VHAIQNFMRJSUDZ-UHFFFAOYSA-N
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Description

4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups, a sulfonyl linkage, and a pyrazole ring substituted with a methylphenyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by their functionalization and coupling. The synthetic route typically starts with the preparation of the pyrimidine core, which is achieved through a series of condensation reactions involving appropriate precursors. The trifluoromethyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and appropriate ketones or aldehydes. The final step involves the coupling of the pyrimidine and pyrazole moieties through a sulfonyl linkage, which is typically achieved using sulfonyl chlorides and base-catalyzed reactions.

Chemical Reactions Analysis

4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine and pyrazole rings, potentially leading to the formation of dihydropyrimidine or dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and trifluoromethyl groups, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • **4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE
  • **4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE

These compounds share similar core structures but differ in the substituents on the pyrazole ring, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H26F3N5O4S

Molecular Weight

573.6 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]butanamide

InChI

InChI=1S/C27H26F3N5O4S/c1-18-8-3-4-9-19(18)17-35-14-13-24(34-35)33-25(36)12-7-15-40(37,38)26-31-21(16-23(32-26)27(28,29)30)20-10-5-6-11-22(20)39-2/h3-6,8-11,13-14,16H,7,12,15,17H2,1-2H3,(H,33,34,36)

InChI Key

VHAIQNFMRJSUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC

Origin of Product

United States

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